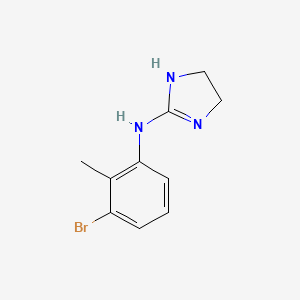

N-(3-bromo-2-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine

Description

N-(3-bromo-2-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine is a substituted imidazoline derivative characterized by a 4,5-dihydroimidazole ring linked to a 3-bromo-2-methylphenyl group. Imidazolines are known for diverse pharmacological applications, including antihypertensive, analgesic, and anti-inflammatory activities .

Properties

CAS No. |

16822-94-9 |

|---|---|

Molecular Formula |

C10H12BrN3 |

Molecular Weight |

254.13 g/mol |

IUPAC Name |

N-(3-bromo-2-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine |

InChI |

InChI=1S/C10H12BrN3/c1-7-8(11)3-2-4-9(7)14-10-12-5-6-13-10/h2-4H,5-6H2,1H3,(H2,12,13,14) |

InChI Key |

QQZNOYVXMMPUFX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC=C1Br)NC2=NCCN2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromo-2-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine typically involves the reaction of 3-bromo-2-methylaniline with glyoxal in the presence of ammonium acetate. The reaction is carried out under reflux conditions in ethanol, leading to the formation of the desired imidazole derivative. The reaction can be summarized as follows:

Starting Materials: 3-bromo-2-methylaniline, glyoxal, ammonium acetate

Solvent: Ethanol

Reaction Conditions: Reflux

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromo-2-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

Reduction: Reduction reactions can lead to the formation of dihydroimidazole derivatives.

Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles, leading to a variety of substituted imidazole derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium cyanide (KCN) are employed for substitution reactions.

Major Products

The major products formed from these reactions include various substituted imidazole derivatives, which can be further utilized in different applications.

Scientific Research Applications

N-(3-bromo-2-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(3-bromo-2-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues

The compound shares a core 4,5-dihydro-1H-imidazol-2-amine scaffold with modifications on the aryl substituent. Key structural analogs include:

Physicochemical Properties

- Basicity (pKa): Substituents significantly influence basicity. For example, electron-withdrawing groups (e.g., -NO₂ in N-(4-nitrophenyl) analogs) reduce pKa, while electron-donating groups (e.g., -OCH₃ in methoxy-substituted derivatives) increase it . The bromine and methyl groups in the target compound likely confer moderate basicity, balancing lipophilicity and solubility.

- Spectral Data: Vibrational spectroscopy (FTIR, Raman) and computational studies on analogs like 5-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-2,1,3-benzothiadiazol-4-amine reveal strong N-H and C=N stretching modes, suggesting similar spectral profiles for the target compound .

Functional Insights

- Hydrogen Bonding: The imidazoline core participates in hydrogen bonding, critical for receptor interactions. Graph set analysis of crystals reveals recurring R₂²(8) motifs in related compounds .

- Metabolism: Hepatic metabolism (e.g., clonidine’s 50% hepatic inactivation ) suggests the bromo-methyl substituent in the target compound may alter cytochrome P450 interactions, warranting further pharmacokinetic studies.

Biological Activity

N-(3-bromo-2-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H12BrN3, with a molecular weight of 254.13 g/mol. The compound features a bromine atom and a methyl group on the phenyl ring, contributing to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C10H12BrN3 |

| Molecular Weight | 254.13 g/mol |

| IUPAC Name | This compound |

| InChI Key | YSXZZSXSQQINEB-UHFFFAOYSA-N |

This compound exhibits its biological activity primarily through interaction with specific receptors and enzymes. The compound has been shown to act as a partial agonist at alpha-1A adrenergic receptors, which are implicated in various physiological processes, including urinary function. This interaction may enhance intraurethral pressure while minimizing side effects related to blood pressure elevation .

Antimicrobial Properties

Research indicates that this compound possesses notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains:

- Gram-positive Bacteria : The compound exhibited significant inhibitory effects against Staphylococcus aureus and Streptococcus pneumoniae.

- Gram-negative Bacteria : It also showed activity against Escherichia coli and Pseudomonas aeruginosa.

The structure–activity relationship (SAR) analysis suggests that the presence of the bromine atom enhances the compound's antibacterial potency by increasing lipophilicity and facilitating membrane penetration .

Antifungal Activity

In addition to antibacterial properties, the compound has demonstrated antifungal activity against Candida species. The mechanism appears to involve disruption of fungal cell membrane integrity, leading to cell death. Further studies are warranted to explore the full spectrum of its antifungal capabilities .

Case Studies

Case Study 1: Urinary Incontinence Treatment

A study investigated the use of this compound as a treatment for urinary incontinence. The compound was found to significantly improve bladder function in animal models by selectively activating alpha-1A receptors without causing substantial increases in blood pressure. This selectivity is crucial for developing safer therapeutic agents for managing urinary disorders .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial properties, researchers synthesized several derivatives of this imidazole compound and evaluated their activity against a panel of bacterial and fungal strains. The findings revealed that certain modifications to the phenyl ring could enhance antibacterial efficacy while maintaining low toxicity profiles in mammalian cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.